2-N,6-N-bis(4-methylphenyl)-3,5-dinitropyridine-2,4,6-triamine
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Overview
Description
2-N,6-N-bis(4-methylphenyl)-3,5-dinitropyridine-2,4,6-triamine is a complex organic compound characterized by its pyridine core substituted with nitro and amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-N,6-N-bis(4-methylphenyl)-3,5-dinitropyridine-2,4,6-triamine typically involves multi-step organic reactions. The starting materials often include pyridine derivatives and nitro compounds. The reaction conditions may involve:
Nitration: Introduction of nitro groups using nitrating agents like nitric acid and sulfuric acid.
Amination: Introduction of amine groups through reactions with amines or ammonia under controlled conditions.
Coupling Reactions: Formation of the final compound through coupling reactions facilitated by catalysts such as palladium or copper.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-N,6-N-bis(4-methylphenyl)-3,5-dinitropyridine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: Conversion of amine groups to nitro groups or other oxidized forms.
Reduction: Reduction of nitro groups to amines or other reduced forms.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or catalytic hydrogenation.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
2-N,6-N-bis(4-methylphenyl)-3,5-dinitropyridine-2,4,6-triamine has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of advanced materials or as a component in chemical processes.
Mechanism of Action
The mechanism by which 2-N,6-N-bis(4-methylphenyl)-3,5-dinitropyridine-2,4,6-triamine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitro and amine groups play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition of specific enzymes or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N2,N6-bis(4-methylphenyl)pyridine-2,6-dicarboxamide
- 2-N,6-N-bis[4-[(4-methylphenyl)sulfonylamino]phenyl]pyridine-2,6-dicarboxamide
Uniqueness
2-N,6-N-bis(4-methylphenyl)-3,5-dinitropyridine-2,4,6-triamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. The presence of both nitro and amine groups allows for a wide range of chemical transformations and applications, setting it apart from similar compounds.
Properties
IUPAC Name |
2-N,6-N-bis(4-methylphenyl)-3,5-dinitropyridine-2,4,6-triamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O4/c1-11-3-7-13(8-4-11)21-18-16(24(26)27)15(20)17(25(28)29)19(23-18)22-14-9-5-12(2)6-10-14/h3-10H,1-2H3,(H4,20,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCECSSUKBAUXFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(C(=C(C(=N2)NC3=CC=C(C=C3)C)[N+](=O)[O-])N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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